ethyl (Z)-2-cyano-3-(N-methylanilino)prop-2-enoate
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Overview
Description
Ethyl (Z)-2-cyano-3-(N-methylanilino)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-cyano-3-(N-methylanilino)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and N-methylaniline in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-cyano-3-(N-methylanilino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amino derivatives where the cyano group is reduced to an amine.
Substitution: Various esters, amides, or thioesters depending on the nucleophile used.
Scientific Research Applications
Ethyl (Z)-2-cyano-3-(N-methylanilino)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the formulation of adhesives, coatings, and sealants due to its rapid polymerization properties.
Mechanism of Action
The mechanism of action of ethyl (Z)-2-cyano-3-(N-methylanilino)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active aniline derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A precursor in the synthesis of ethyl (Z)-2-cyano-3-(N-methylanilino)prop-2-enoate.
N-methylaniline: Another precursor used in the synthesis.
Methyl cyanoacrylate: A similar cyanoacrylate compound used in adhesives.
Uniqueness
This compound is unique due to the presence of both the cyano and ester groups, which provide a combination of reactivity and stability. The N-methylanilino group adds further complexity and potential for bioactivity, distinguishing it from simpler cyanoacrylates.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(N-methylanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11(9-14)10-15(2)12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLAFMNVFCEXAY-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C1=CC=CC=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C1=CC=CC=C1)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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